![molecular formula C40H34P2S B12357768 Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer](/img/structure/B12357768.png)
Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and high enantioselective results, making it a valuable tool in asymmetric synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves the reaction of diphenylphosphine with a tricyclohexadecaene derivative. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired stereoisomer in its pure form.
化学反应分析
Types of Reactions
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
科学研究应用
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer has several scientific research applications:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves its role as a chiral ligand in catalytic processes. The compound binds to metal centers in catalysts, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include various metal complexes, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
相似化合物的比较
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is unique due to its high enantioselectivity and yield in asymmetric synthesis. Similar compounds include:
Bisdiphenylphosphinoparacyclophane: Another chiral phosphine ligand used in enantioselective synthesis.
(S)-Phanephos: A stereoisomer of the compound with similar applications in asymmetric synthesis.
These compounds share similar structural features and applications but differ in their specific enantioselective properties and yields.
属性
分子式 |
C40H34P2S |
|---|---|
分子量 |
608.7 g/mol |
InChI |
InChI=1S/C40H34P2.S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2; |
InChI 键 |
YNAKIILKQYHLQI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[S] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)

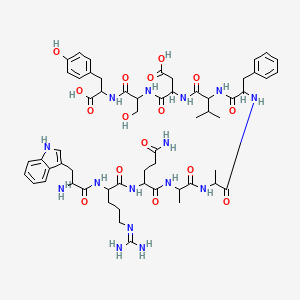
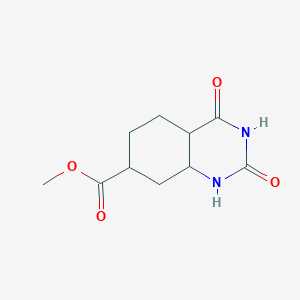
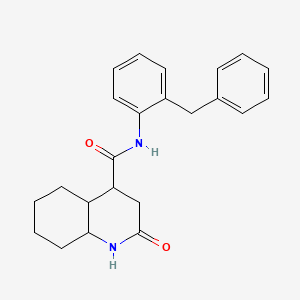
![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

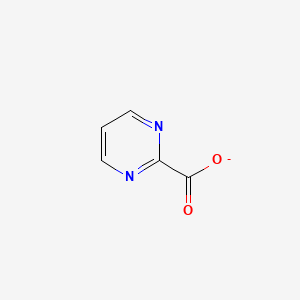
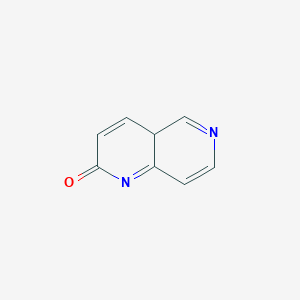
![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
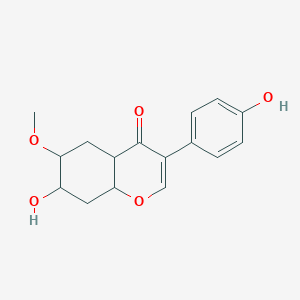
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)
